4-{[(2,5-DIMETHYLFURAN-3-YL)METHYL]CARBAMOYL}-3-(THIOPHEN-2-YL)BUTANOIC ACID
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Overview
Description
4-{[(2,5-DIMETHYLFURAN-3-YL)METHYL]CARBAMOYL}-3-(THIOPHEN-2-YL)BUTANOIC ACID is a complex organic compound that features a furan ring, a thiophene ring, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-DIMETHYLFURAN-3-YL)METHYL]CARBAMOYL}-3-(THIOPHEN-2-YL)BUTANOIC ACID typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. One common method involves the Claisen-Schmidt condensation reaction, where 3-acetyl-2,5-dimethylfuran reacts with terephthalaldehyde in the presence of ethanolic NaOH at room temperature . The resulting product is then subjected to further reactions to introduce the amino and oxo groups, followed by the formation of the pentanoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,5-DIMETHYLFURAN-3-YL)METHYL]CARBAMOYL}-3-(THIOPHEN-2-YL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of furan and thiophene oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[(2,5-DIMETHYLFURAN-3-YL)METHYL]CARBAMOYL}-3-(THIOPHEN-2-YL)BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(2,5-DIMETHYLFURAN-3-YL)METHYL]CARBAMOYL}-3-(THIOPHEN-2-YL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethylfuran-3-yl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea
Uniqueness
4-{[(2,5-DIMETHYLFURAN-3-YL)METHYL]CARBAMOYL}-3-(THIOPHEN-2-YL)BUTANOIC ACID is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 4-{[(2,5-dimethylfuran-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H19N1O3S, with a molecular weight of approximately 295.39 g/mol. The structure consists of a butanoic acid backbone substituted with a thiophene group and a dimethylfuran moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this compound may exhibit neuroprotective effects by modulating various biochemical pathways. For instance, studies have shown that related compounds can inhibit the aggregation of amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease. This inhibition is often linked to the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β, which are known to exacerbate neuronal damage.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Study 1: Neuroprotective Effects
In vitro studies demonstrated that the compound significantly inhibited amyloid beta aggregation (85% inhibition at 100 μM), suggesting potential applications in Alzheimer's disease treatment. The mechanism involved the modulation of β-secretase and acetylcholinesterase activities, with IC50 values reported at 15.4 nM and Ki at 0.17 μM, respectively .
Study 2: In Vivo Assessment
In vivo experiments using scopolamine-induced oxidative stress models showed that while the compound reduced malondialdehyde (MDA) levels—an indicator of lipid peroxidation—its overall antioxidant activity was less pronounced compared to established treatments like galantamine . This suggests that while the compound has protective effects against oxidative stress, its efficacy may be limited by bioavailability issues.
Properties
IUPAC Name |
5-[(2,5-dimethylfuran-3-yl)methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-10-6-13(11(2)21-10)9-17-15(18)7-12(8-16(19)20)14-4-3-5-22-14/h3-6,12H,7-9H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSZOOMPIHNMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CC(CC(=O)O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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